molecular formula C6H14ClNO2 B6245349 rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride CAS No. 2408936-72-9

rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride

Cat. No.: B6245349
CAS No.: 2408936-72-9
M. Wt: 167.6
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Description

rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes multiple chiral centers, making it an interesting subject for research in asymmetric synthesis and chiral resolution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride typically involves the reduction of corresponding ketones using biocatalysts such as ketoreductases. These enzymes facilitate the asymmetric reduction, leading to the formation of chiral alcohols with high stereoselectivity . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the integration of chemo-catalysts with biocatalysts can further improve the production process by enabling dynamic kinetic resolution .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated alcohols.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various chiral alcohols, ketones, and substituted derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved include enzyme-catalyzed transformations and receptor-mediated signaling, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo various transformations and its applications in multiple fields highlight its versatility compared to similar compounds.

Properties

CAS No.

2408936-72-9

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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